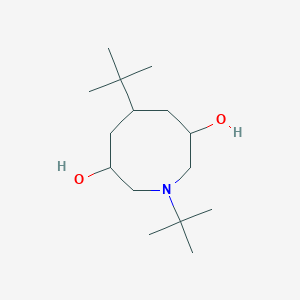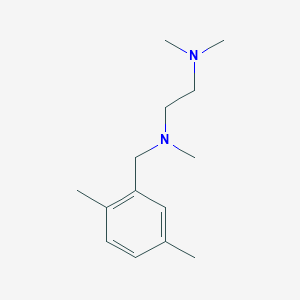
1,5-di-tert-butyl-3,7-azocanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-di-tert-butyl-3,7-azocanediol (DBAD) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBAD is a diazo compound that contains two tert-butyl groups and a 3,7-azocane backbone. This compound is highly reactive and has been used in various research applications, including as a radical initiator and a cross-linking agent.
Wirkmechanismus
The mechanism of action of 1,5-di-tert-butyl-3,7-azocanediol is based on its ability to generate free radicals upon activation. When 1,5-di-tert-butyl-3,7-azocanediol is exposed to heat or light, it undergoes homolytic cleavage to generate azo radicals. These radicals can then initiate polymerization reactions or cross-linking reactions by abstracting hydrogen atoms from monomers or polymers.
Biochemical and Physiological Effects
1,5-di-tert-butyl-3,7-azocanediol has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells in vitro. This suggests that 1,5-di-tert-butyl-3,7-azocanediol may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-di-tert-butyl-3,7-azocanediol in lab experiments is its high reactivity. This allows for rapid and efficient polymerization or cross-linking reactions to occur. Additionally, 1,5-di-tert-butyl-3,7-azocanediol is relatively easy to synthesize and is stable under normal laboratory conditions.
One limitation of using 1,5-di-tert-butyl-3,7-azocanediol is its highly reactive nature, which can make it difficult to control the reaction conditions. Additionally, 1,5-di-tert-butyl-3,7-azocanediol can be hazardous to handle due to its potential to generate toxic gases upon decomposition.
Zukünftige Richtungen
There are several future directions for the use of 1,5-di-tert-butyl-3,7-azocanediol in scientific research. One potential application is in the synthesis of novel polymers with improved mechanical properties. Additionally, 1,5-di-tert-butyl-3,7-azocanediol could be used as a cross-linking agent in the fabrication of biomaterials for tissue engineering applications.
Another potential direction for future research is the use of 1,5-di-tert-butyl-3,7-azocanediol as an anticancer agent. Further studies are needed to determine the mechanism of action of 1,5-di-tert-butyl-3,7-azocanediol towards cancer cells and to evaluate its efficacy in vivo.
Conclusion
In conclusion, 1,5-di-tert-butyl-3,7-azocanediol is a synthetic compound that has shown promise in various scientific research applications. Its unique properties, including its high reactivity and ability to generate free radicals, make it a valuable tool for polymerization and cross-linking reactions. While further studies are needed to fully understand its biochemical and physiological effects, 1,5-di-tert-butyl-3,7-azocanediol has the potential to be used in a wide range of future research applications.
Synthesemethoden
1,5-di-tert-butyl-3,7-azocanediol can be synthesized through the reaction of tert-butyl azidoacetate with sodium hydride in tetrahydrofuran (THF) at low temperatures. The resulting intermediate is then treated with hydrochloric acid to yield 1,5-di-tert-butyl-3,7-azocanediol in high yields.
Wissenschaftliche Forschungsanwendungen
1,5-di-tert-butyl-3,7-azocanediol has been used in various scientific research applications due to its unique properties. In organic chemistry, 1,5-di-tert-butyl-3,7-azocanediol has been used as a radical initiator in polymerization reactions, such as the polymerization of styrene and butadiene. Additionally, 1,5-di-tert-butyl-3,7-azocanediol has been used as a cross-linking agent in the synthesis of polymers with improved mechanical properties.
Eigenschaften
IUPAC Name |
1,5-ditert-butylazocane-3,7-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-14(2,3)11-7-12(17)9-16(15(4,5)6)10-13(18)8-11/h11-13,17-18H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFIGDTEPHAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(CC(C1)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)

![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)
![4-(2-{[(ethylamino)carbonothioyl][1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5131986.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5131991.png)
![N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5131998.png)
![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5132028.png)